Bienvenue dans la boutique en ligne BenchChem!

N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine hydrochloride

α1D adrenoceptor phenoxyethylamine scaffold structure–activity relationship

N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine hydrochloride (CAS 2208273-16-7) is the hydrochloride salt form of a 2-chloro-5-fluorophenyl-substituted phenoxyethylamine secondary amine. This compound embodies the core phenoxyethylamine scaffold that served as the essential starting template in the structure–activity relationship (SAR) campaign leading to a series of potent and subtype-selective human α1D adrenoceptor (α1D-AR) antagonists published by Sakauchi et al.

Molecular Formula C9H12Cl2FNO
Molecular Weight 240.1 g/mol
CAS No. 2208273-16-7
Cat. No. B1486027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine hydrochloride
CAS2208273-16-7
Molecular FormulaC9H12Cl2FNO
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESCNCCOC1=C(C=CC(=C1)F)Cl.Cl
InChIInChI=1S/C9H11ClFNO.ClH/c1-12-4-5-13-9-6-7(11)2-3-8(9)10;/h2-3,6,12H,4-5H2,1H3;1H
InChIKeyXCWYBNIVGZLBGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine hydrochloride (CAS 2208273-16-7): Core Phenoxyethylamine Scaffold for Selective α1D Adrenoceptor Antagonist Development


N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine hydrochloride (CAS 2208273-16-7) is the hydrochloride salt form of a 2-chloro-5-fluorophenyl-substituted phenoxyethylamine secondary amine [1]. This compound embodies the core phenoxyethylamine scaffold that served as the essential starting template in the structure–activity relationship (SAR) campaign leading to a series of potent and subtype-selective human α1D adrenoceptor (α1D-AR) antagonists published by Sakauchi et al. in the European Journal of Medicinal Chemistry [2]. The free base (CAS 883524-21-8; molecular formula C₉H₁₁ClFNO, MW 203.64 g/mol) and the hydrochloride salt (C₉H₁₂Cl₂FNO, MW 240.1 g/mol) are both commercially available from multiple reputable vendors, supporting their use as research intermediates and pharmacological probe precursors .

Why N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine hydrochloride Cannot Be Interchanged with Unsubstituted or Regioisomeric Phenoxyethylamine Analogs


Generic substitution of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine hydrochloride with unsubstituted N-methyl-2-phenoxyethylamine (CAS 37421-04-8) or with regioisomeric chloro-fluorophenoxy congeners would sever the critical structure–activity relationship that underpins the compound's established scaffold role. In the Sakauchi et al. (2017) SAR program, the 2-chloro-5-fluorophenoxy motif was retained throughout the entire optimization campaign—from the starting compound 7 through to the clinical candidate—because this specific halogenation pattern was essential for maintaining the α1D-AR subtype selectivity that differentiated the series from earlier phenoxyethylamine-based antagonists such as compound 6 [1]. The linker length between the phenoxy group and the amine nitrogen was also identified as indispensable for retaining α1D-AR selectivity [1]. Analogous phenoxyethylamine derivatives with different chloro/fluoro substitution patterns (e.g., 3-chloro-4-fluorophenoxy or 3-chloro-5-fluorophenoxy regioisomers) have been directed toward entirely distinct biological targets, including KLK1 (IC₅₀ > 40,000 nM) [2] and 5-HT₂C receptors [3], underscoring that the precise 2-chloro-5-fluoro substitution is not interchangeable for α1D-AR–directed research applications.

Quantitative Differentiation Evidence for N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine hydrochloride (CAS 2208273-16-7) vs. Closest Analogs


Proven Scaffold Identity: The 2-Chloro-5-fluorophenoxyethylamine Core Is the Explicitly Documented Starting Point of the Sakauchi et al. (2017) α1D-AR Selective Antagonist Program

In the Sakauchi et al. (2017) EJMC paper, phenol 8 (2-chloro-5-fluorophenol) was treated with 1,2-dibromoethane followed by reaction with the corresponding benzylamines to afford '2-chloro-5-fluorophenyloxyethylamine derivatives 7, 10, 11 and 12' [1]. This synthesis (Scheme 1) unambiguously establishes that the 2-chloro-5-fluorophenoxyethylamine substructure—the exact free base of the target compound—constitutes the universal core scaffold for the entire lead optimization series. No unsubstituted or regioisomeric phenoxyethylamine was employed as an alternative scaffold. Compound 7, built on this scaffold, exhibited high subtype selectivity for α1D-AR over α1A- and α1B-ARs [1]. In contrast, N-methyl-2-phenoxyethylamine (CAS 37421-04-8), which lacks the chloro-fluoro substitution, has no documented role in any α1D-AR antagonist SAR program and is classified as a general-purpose research chemical .

α1D adrenoceptor phenoxyethylamine scaffold structure–activity relationship

Hydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility and Handling Stability for In Vitro Pharmacological Assay Preparation

The hydrochloride salt form (CAS 2208273-16-7) of N-[2-(2-chloro-5-fluorophenoxy)ethyl]-N-methylamine provides differential physicochemical advantages over the free base (CAS 883524-21-8) for laboratory handling and biological assay preparation. Organic hydrochloride salts are generally documented to exhibit higher aqueous solubility than their corresponding free bases at physiologically relevant pH ranges, with the free base solubility determining the pH range in which solubility abruptly drops [1]. The hydrochloride salt of this specific compound is available at 98% purity from Leyan (Product No. 2283967) , whereas the free base is available at 98% purity (Leyan Product No. 1664566) and at 95% purity from Santa Cruz Biotechnology (sc-330577, $325/500 mg) . The hydrochloride form offers improved solid-state stability and reduced hygroscopicity compared with the free amine, critical considerations for reproducible weighing and long-term storage in compound management workflows [2].

hydrochloride salt aqueous solubility assay preparation

Regioisomeric Selectivity: 2-Chloro-5-fluorophenoxy vs. 3-Chloro-4-fluorophenoxy Substitution Determines Biological Target Engagement

The precise 2-chloro-5-fluorophenoxy substitution pattern of the target compound directs biological activity toward α1D-AR pharmacology, whereas regioisomeric chloro-fluorophenoxyethylamine derivatives engage entirely different molecular targets. Specifically, N-[2-(3-chloro-5-fluorophenoxy)ethyl]-3-(methoxymethyl)-1-({4-[(2-oxopyridin-1-yl)methyl]phenyl})-1H-pyrazole-4-carboxamide, a 3-chloro-5-fluoro regioisomer with an extended phenoxyethylamine moiety, exhibited essentially no KLK1 inhibitory activity (IC₅₀ > 40,000 nM) [1]. The 2-chloro-5-fluorophenoxy pattern is also present in a 5-HT₂C receptor ligand scaffold (BDBM50301801) [2]. These divergent target profiles demonstrate that even minor changes in the chloro-fluoro substitution pattern on the phenoxy ring fundamentally alter the pharmacological target engagement profile. The 2-chloro-5-fluoro arrangement is specifically associated with the α1D-AR antagonist pharmacophore defined by Sakauchi et al. [3].

regioisomeric selectivity target specificity phenoxy substitution pattern

Direct Lineage to Clinical Candidate: Target Compound Scaffold vs. TAK-259 (Clinical α1D-AR Antagonist, Ki = 1.1 nM) in the Same Pharmacological Program

The Sakauchi et al. (2017) SAR program explicitly compared the starting compound 7—which is built directly upon the 2-chloro-5-fluorophenoxyethylamine scaffold—with the clinical α1D-AR antagonist TAK-259 (Ki α1D = 1.1 nM, 200-fold selectivity over α1A, 800-fold selectivity over α1B) [REFS-1, REFS-2]. Compound 7 exhibited lower binding affinity for α1D-AR and weaker effects on phenylephrine-induced bladder contraction in isolated bladder strips from rats with bladder outlet obstruction (BOO) compared with TAK-259 [1]. However, this same scaffold, after systematic SAR-guided optimization incorporating the 3,4-dihydro-2H-thiochromene 1,1-dioxide moiety, ultimately yielded (S)-41, a novel highly potent and selective α1D-AR antagonist [1]. The free base form of the target compound was also profiled against the sodium-dependent dopamine transporter (DAT), showing IC₅₀ > 1,000 nM, indicating low off-target activity at this aminergic transporter [2]. This establishes the target compound scaffold's essential role as the pharmacophoric starting point within a program that produced both a clinical candidate (TAK-259) and a structurally novel lead ((S)-41).

TAK-259 α1D adrenoceptor antagonist clinical candidate

Optimal Research and Procurement Application Scenarios for N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine hydrochloride (CAS 2208273-16-7)


SAR Follow-Up and Novel α1D-AR Antagonist Lead Generation Using the Documented Phenoxyethylamine Scaffold

Investigators pursuing novel selective α1D-AR antagonists for overactive bladder or lower urinary tract symptoms can procure the hydrochloride salt as the chemically defined starting intermediate for reductive amination or N-alkylation reactions with diverse benzylamine or heterocyclic amine partners, directly replicating the synthetic route documented in Scheme 1 of Sakauchi et al. (2017) [1]. The established SAR framework—including LLE-guided optimization and the 3,4-dihydro-2H-thiochromene 1,1-dioxide scaffold discovery—provides a quantitative benchmark against which new derivatives' α1D-AR binding affinities and subtype selectivities (α1A, α1B counterscreening) can be compared [1]. The DAT IC₅₀ > 1,000 nM off-target selectivity data for the free base [2] further supports its use as a clean starting point for lead optimization campaigns with reduced aminergic off-target liability concerns.

Pharmacological Probe Synthesis and Target Deconvolution in Adrenergic Receptor Subtype Studies

The compound serves as a key intermediate for synthesizing pharmacological tool compounds to dissect α1D-AR–mediated vs. α1A- or α1B-AR–mediated physiological responses in isolated tissue preparations. The Sakauchi et al. program demonstrated that retaining the 2-chloro-5-fluorophenoxyethylamine scaffold while varying the benzylamine substituent enabled systematic modulation of α1D-AR potency and subtype selectivity [1]. Researchers can leverage this scaffold to generate affinity probes, fluorescent ligands, or photoaffinity labels for α1D-AR target engagement studies in bladder detrusor muscle and epicardial coronary artery tissues, where α1D-ARs are predominantly expressed [1].

Hydrochloride Salt Procurement for Reproducible In Vitro Pharmacology and Compound Management

For laboratories requiring reproducible compound weighing, dissolution, and serial dilution for in vitro binding or functional assays, the hydrochloride salt form (CAS 2208273-16-7, 98% purity from Leyan) should be prioritized over the free base (CAS 883524-21-8). The hydrochloride form provides enhanced aqueous solubility across physiologically relevant pH ranges, reducing the risk of compound precipitation during assay buffer preparation—a common source of inter-experiment variability in radioligand binding and calcium flux assays [3]. The freely soluble hydrochloride salt also facilitates preparation of concentrated stock solutions in water or aqueous buffers, compatible with automated liquid handling platforms used in medium- to high-throughput screening.

Scaffold-Hopping and Bioisosteric Replacement Campaigns Informed by Published LLE Optimization Data

Medicinal chemistry teams can use the target compound as the reference point for scaffold-hopping exercises aimed at identifying novel chemotypes with improved ligand-lipophilicity efficiency (LLE) relative to the phenoxyethylamine series. The Sakauchi et al. paper explicitly used LLE score as a key optimization index, leading to the discovery of the 3,4-dihydro-2H-thiochromene 1,1-dioxide scaffold [1]. By procuring the target compound alongside TAK-259 (Ki = 1.1 nM) , researchers can establish head-to-head comparator assays to evaluate whether novel scaffolds retain or surpass the α1D-AR potency and subtype selectivity benchmarks established by the clinical candidate, while potentially improving upon the physicochemical property profile.

Quote Request

Request a Quote for N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.